molecular formula C22H21ClN2O8 B11626533 Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate

Cat. No.: B11626533
M. Wt: 476.9 g/mol
InChI Key: AKRPSNOZFKOGEI-UHFFFAOYSA-N
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Description

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a substituted amido group, which in turn is connected to a chlorinated nitrophenyl moiety. The presence of multiple functional groups within its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate typically involves a multi-step process. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Ammonia, thiols, sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: Benzoic acid, propanol, and amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-{4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanamido}benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O8

Molecular Weight

476.9 g/mol

IUPAC Name

propyl 4-[[4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate

InChI

InChI=1S/C22H21ClN2O8/c1-2-11-32-22(29)14-3-6-16(7-4-14)24-20(27)9-10-21(28)33-13-19(26)15-5-8-17(23)18(12-15)25(30)31/h3-8,12H,2,9-11,13H2,1H3,(H,24,27)

InChI Key

AKRPSNOZFKOGEI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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